![molecular formula C24H16F2N2O2S B2589730 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-45-6](/img/no-structure.png)
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16F2N2O2S and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research in the field often starts with the synthesis and characterization of novel compounds. For instance, studies have detailed the synthesis of various pyrimidine derivatives, exploring different substituents and functional groups to assess their impact on the compound's properties and biological activities. These efforts are crucial for developing new molecules with potential therapeutic applications, as seen in the synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents or the synthesis of fluorescent compounds for potential imaging applications (R. More et al., 2013) (Kenichirou Yokota et al., 2012).
Biological Activity
The biological activity of pyrimidine derivatives is a significant area of research. Compounds structurally similar to "1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" have been evaluated for various biological activities, including antibacterial, antitumor, and herbicidal activities. These studies aim to identify compounds with significant biological effects that could lead to the development of new drugs or agricultural chemicals (A. Bridges et al., 1997) (S. Raić-Malić et al., 2000).
Potential Therapeutic Applications
Further research into pyrimidine derivatives includes investigating their potential as therapeutic agents. For example, studies have examined the anti-HIV activity of certain pyrimidine derivatives, exploring their mechanism of action and potential as treatments for viral infections. These investigations highlight the importance of chemical modifications to enhance the biological activity and selectivity of these compounds (Xiaowan Tang et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 2-fluorobenzyl and 3-fluoro-4-methylphenyl groups.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Thiophenecarboxylic acid", "Acetic anhydride", "Phosphorus pentoxide", "2-Fluorobenzyl chloride", "3-Fluoro-4-methylbenzaldehyde", "Sodium borohydride", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "Synthesis of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core:", "Step 1: Conversion of 2-aminobenzoic acid to 2-aminobenzamide using acetic anhydride and phosphorus pentoxide.", "Step 2: Cyclization of 2-aminobenzamide with 2-thiophenecarboxylic acid using phosphorus pentoxide to form benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Introduction of 2-fluorobenzyl group:", "Step 3: Reaction of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with 2-fluorobenzyl chloride in the presence of triethylamine and dimethylformamide to form 1-(2-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Introduction of 3-fluoro-4-methylphenyl group:", "Step 4: Reduction of 3-fluoro-4-methylbenzaldehyde to 3-fluoro-4-methylbenzyl alcohol using sodium borohydride and methanol.", "Step 5: Protection of 3-fluoro-4-methylbenzyl alcohol using chloroacetyl chloride and triethylamine to form 3-(chloroacetyl)-4-methylbenzyl alcohol.", "Step 6: Reaction of 3-(chloroacetyl)-4-methylbenzyl alcohol with 1-(2-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of sodium hydroxide and ethyl acetate to form 1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
893787-45-6 |
Produktname |
1-(2-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C24H16F2N2O2S |
Molekulargewicht |
434.46 |
IUPAC-Name |
3-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16F2N2O2S/c1-14-10-11-16(12-19(14)26)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)25/h2-12H,13H2,1H3 |
InChI-Schlüssel |
IUCXXVFUAZZGNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



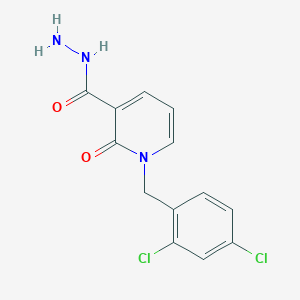
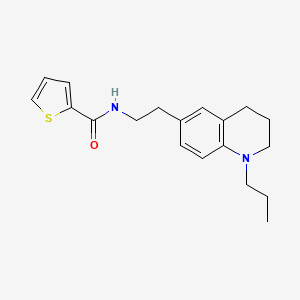
![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)
![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)
![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)
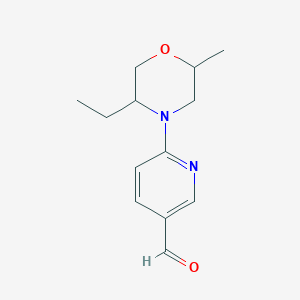
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)
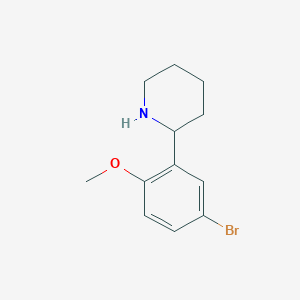

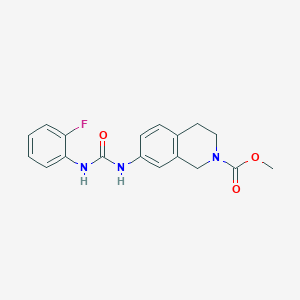
![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)
